4-(Benzylsulfanyl)benzaldehyde
Overview
Description
“4-(Benzylsulfanyl)benzaldehyde” is a chemical compound with the molecular formula C14H12OS . It has an average mass of 228.309 Da and a monoisotopic mass of 228.060883 Da .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several studies . For instance, one study describes the synthesis of a new series of chalcones and their antimalarial efficacy . Another study discusses a multistep synthesis starting with benzaldehyde, where the first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C14H12OS . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Industrial and Environmental Applications
4-(Benzylsulfanyl)benzaldehyde is integral in various industrial applications, especially in the synthesis of benzaldehyde derivatives. For instance, its oxidation to benzaldehyde is crucial in industries like cosmetics, perfumery, food, dyestuff, agrochemicals, and pharmaceuticals. The enhanced oxidative properties of catalysts, such as sulfated Ti-SBA-15, contribute to increasing benzyl alcohol conversion rates without compromising benzaldehyde selectivity, highlighting the compound's significance in the chemical synthesis sector (Sharma, Soni, & Dalai, 2012). In the realm of green chemistry, benzaldehyde's eco-friendly selective oxidation from primary alcohols like benzyl alcohol, leveraging molecular oxygen as the oxidant, has gained traction due to its minimal byproduct formation and high-quality output for use in industries such as flavoring and pharmaceuticals (Han et al., 2010).
Photocatalytic Applications
Research on photocatalytic applications of this compound derivatives is prominent, focusing on the environmentally friendly conversion of benzyl alcohol to benzaldehyde. The use of metal-free catalysts like graphitic carbon nitride and light-emitting diodes as efficient lighting sources in aqueous mediums showcases the compound's potential in sustainable chemical processes (M. J. Lima et al., 2017). Additionally, the integration of heteropolyacids on functionalized graphitic carbon nitride nanosheets for the photocatalytic production of benzaldehyde in water highlights innovative approaches in the field, aligning with environmental conservation goals (Wu, An, & Song, 2020).
Biotechnological and Biochemical Applications
In biotechnology, the role of this compound is notable in the bioproduction of benzaldehyde. Strains like Pichia pastoris, utilized for their enzymatic properties, contribute significantly to the biotransformation processes yielding benzaldehyde from benzyl alcohol. The optimization of conditions in partitioning bioreactors and the strategic selection of sequestering polymers enhance the process efficiency and product yield (Craig & Daugulis, 2013). Moreover, the development of efficient enzymatic processes using modified forms of enzymes, such as 4-hydroxymandelate synthase, demonstrates the advancement in producing benzaldehyde from substrates like l-phenylalanine, further illustrating the compound's relevance in biochemical research and industrial applications (Takakura et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on “4-(Benzylsulfanyl)benzaldehyde” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, one study discusses a novel strategy for the selective hydrogenation of benzaldehyde under visible light illumination, which could potentially be applied to “this compound” as well .
Mechanism of Action
Target of Action
The primary target of 4-(Benzylsulfanyl)benzaldehyde is the hemozoin formation in Plasmodium species, the parasites responsible for malaria . Hemozoin is a by-product of hemoglobin digestion by the parasite, and its formation is crucial for the parasite’s survival .
Mode of Action
This compound interacts with its target by inhibiting the formation of β-hematin . β-hematin is a synthetic analogue of hemozoin. By inhibiting β-hematin formation, the compound disrupts the parasite’s ability to detoxify the free heme released during hemoglobin digestion . This leads to an accumulation of toxic free heme within the parasite, which can cause its death .
Biochemical Pathways
The compound affects the hemozoin formation pathway in the Plasmodium parasite . This pathway is part of the parasite’s hemoglobin digestion process, which is essential for its survival within the host’s red blood cells . By inhibiting hemozoin formation, the compound disrupts this pathway and its downstream effects, leading to the death of the parasite .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which for this compound is 228.31 ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of this compound’s action is the inhibition of hemozoin formation, leading to an accumulation of toxic free heme within the Plasmodium parasite . This can cause the death of the parasite, reducing the progression of malaria . In a study, certain compounds similar to this compound showed enhanced antimalarial activity in vivo .
properties
IUPAC Name |
4-benzylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEZWYYYMVTEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511267 | |
Record name | 4-(Benzylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78832-95-8 | |
Record name | 4-(Benzylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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